molecular formula C7H15NO2 B12089121 (2S)-2-(aminomethyl)hexanoicacid

(2S)-2-(aminomethyl)hexanoicacid

Cat. No.: B12089121
M. Wt: 145.20 g/mol
InChI Key: CBUFFLKXHMQFEJ-ZCFIWIBFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(aminomethyl)hexanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoic acid with ammonia or an amine under specific conditions to introduce the amino group. Another method involves the use of protecting groups to selectively introduce the amino group at the desired position, followed by deprotection to yield the final product.

Industrial Production Methods

In industrial settings, the production of (2S)-2-(aminomethyl)hexanoic acid often involves large-scale chemical reactions using readily available starting materials. The process typically includes steps such as esterification, amidation, and hydrolysis, followed by purification techniques like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(aminomethyl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-(aminomethyl)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain medical conditions.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(aminomethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it is converted into other biologically active molecules that exert their effects through various mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(aminomethyl)pentanoic acid: A similar compound with one less carbon in the chain.

    (2S)-2-(aminomethyl)heptanoic acid: A similar compound with one more carbon in the chain.

    (2S)-2-(aminomethyl)butanoic acid: Another similar compound with a shorter carbon chain.

Uniqueness

(2S)-2-(aminomethyl)hexanoic acid is unique due to its specific chain length and the position of the amino group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2R)-2-(aminomethyl)hexanoic acid

InChI

InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

CBUFFLKXHMQFEJ-ZCFIWIBFSA-N

Isomeric SMILES

CCCC[C@H](CN)C(=O)O

Canonical SMILES

CCCCC(CN)C(=O)O

Origin of Product

United States

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